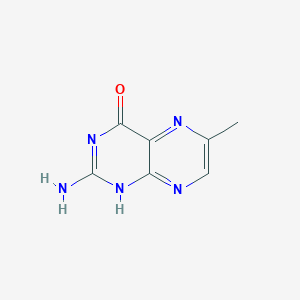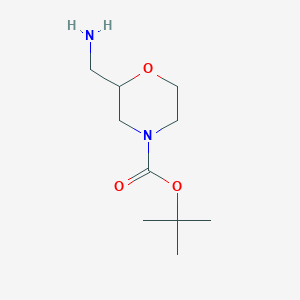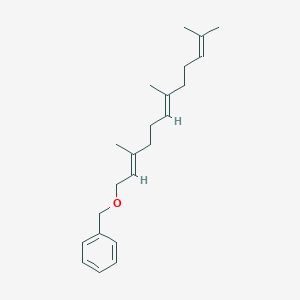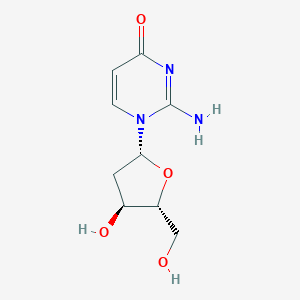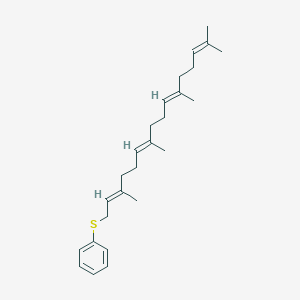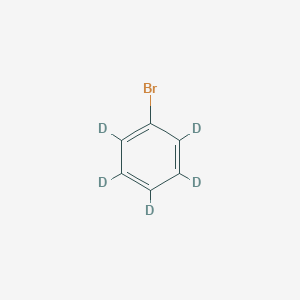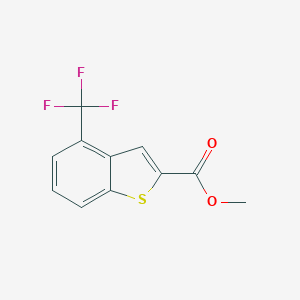
甲基4-(三氟甲基)-1-苯并噻吩-2-羧酸酯
概述
描述
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The trifluoromethyl group in this compound is known for its significant electronegativity and its ability to influence the chemical and physical properties of the molecule. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. Its trifluoromethyl group can enhance the biological activity and stability of pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties. The trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, making them more effective and longer-lasting.
Industry: In the industrial sector, the compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to enhance the efficacy and stability of these products.
作用机制
Target of Action
Similar compounds have been known to target enzymes involved in various biochemical reactions .
Mode of Action
This interaction could lead to changes in the biochemical processes within the cell .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects on cellular functions .
Pharmacokinetics
The lipophilicity of similar compounds has been reported, which can impact their bioavailability .
Result of Action
Similar compounds have been reported to have moderate anti-proliferative activities .
Action Environment
The action, efficacy, and stability of Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can be influenced by various environmental factors. For instance, the presence of other compounds, pH, temperature, and the specific biological environment can impact its effectiveness .
安全和危害
未来方向
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate typically involves the following steps:
-
Formation of the Benzothiophene Core: : The benzothiophene core can be synthesized through a variety of methods, including the cyclization of appropriate precursors. One common method involves the use of a Friedel-Crafts acylation reaction followed by cyclization.
-
Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid. This step often requires the use of a catalyst and specific reaction conditions to ensure the successful incorporation of the trifluoromethyl group.
-
Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and an acid catalyst.
Industrial Production Methods
Industrial production methods for Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the trifluoromethyl group to a methyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons.
相似化合物的比较
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Similar in structure but lacks the thiophene ring.
4-(Trifluoromethyl)benzothiophene: Similar but lacks the ester group.
Methyl 2-benzothiophene carboxylate: Similar but lacks the trifluoromethyl group.
Uniqueness
Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate is unique due to the presence of both the trifluoromethyl group and the benzothiophene core. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The trifluoromethyl group enhances the compound’s stability and biological activity, while the benzothiophene core provides a versatile scaffold for further modifications.
属性
IUPAC Name |
methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2S/c1-16-10(15)9-5-6-7(11(12,13)14)3-2-4-8(6)17-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBQKUYCGBJTHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2S1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594800 | |
| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146137-87-3 | |
| Record name | Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
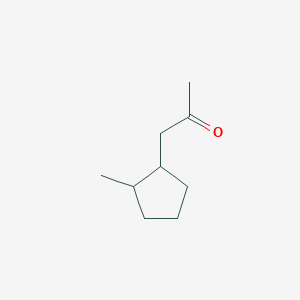
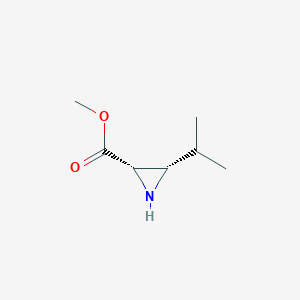
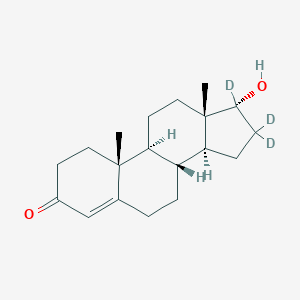
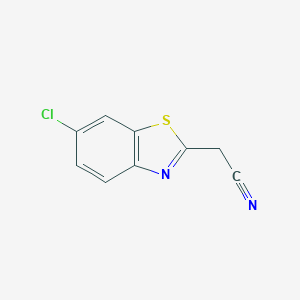
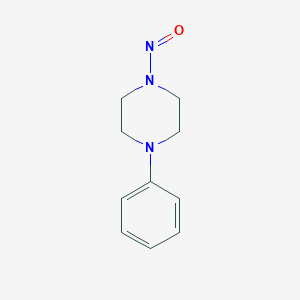
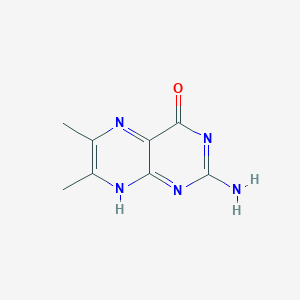
![5-Chloro-2-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B116764.png)
![[[[(2E,6E,10E,14E,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-13-(phenylthio)-2,6,10,14,18,22,26-octacosaheptaen-1-yl]oxy]methyl]-benzene](/img/structure/B116767.png)
